2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide
CAS No.: 921822-12-0
Cat. No.: VC8320045
Molecular Formula: C23H26N4O3S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921822-12-0 |
|---|---|
| Molecular Formula | C23H26N4O3S |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-benzyl-2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H26N4O3S/c1-16-8-9-20(17(2)10-16)26-22(30)15-31-23-25-12-19(14-28)27(23)13-21(29)24-11-18-6-4-3-5-7-18/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30) |
| Standard InChI Key | IBRRPJZDMGLSIX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)C |
Introduction
Chemical Composition and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide, reflects its intricate substitution pattern. Key structural features include:
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A 1H-imidazole ring at the core, substituted at the 1-position with a benzylcarbamoylmethyl group and at the 2-position with a sulfanyl-acetamide linkage.
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A 5-hydroxymethyl group on the imidazole ring, enhancing hydrophilicity.
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An N-(2,4-dimethylphenyl)acetamide moiety, contributing steric bulk and potential aromatic interactions.
Functional Group Contributions
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Imidazole Ring: Serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets such as enzymes or nucleic acids.
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Sulfanyl Group (-S-): Enhances reactivity through thioether formation and potential disulfide bond interactions.
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Benzylcarbamoyl Substituent: Introduces aromatic and carbamate functionalities, potentially influencing target selectivity.
Physicochemical Properties
While experimental data for this specific compound is scarce, predictive analyses based on structural analogs suggest:
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Molecular Formula: C₂₃H₂₆N₄O₃S
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Molecular Weight: 438.5 g/mol
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Solubility: Likely moderate hydrophilicity due to the hydroxymethyl group, balanced by aromatic hydrophobic regions.
Synthetic Methodologies and Production Challenges
Laboratory-Scale Synthesis
The synthesis of imidazole derivatives typically follows multi-step protocols:
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Imidazole Core Formation:
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Cyclocondensation of α-amino ketones with aldehydes under acidic conditions.
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Example: Reaction of glyoxal with ammonium acetate and substituted amines to form the imidazole scaffold.
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Functionalization Steps:
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Sulfanyl Incorporation: Thiol-ene click chemistry or nucleophilic substitution with mercaptoacetamide derivatives.
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Benzylcarbamoylmethyl Attachment: Carbamate formation via reaction with benzyl isocyanate intermediates.
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Acetamide Coupling:
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Amide bond formation between the sulfanyl-acetic acid derivative and 2,4-dimethylaniline using coupling agents like EDCI/HOBt.
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Industrial Scalability Considerations
Key challenges in large-scale production include:
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Purification Complexity: Due to polar functional groups, requiring advanced chromatography or crystallization techniques.
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Thioether Stability: Potential oxidation to sulfoxides/sulfones under prolonged storage, necessitating inert atmosphere packaging.
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
While direct studies on this compound are lacking, structural parallels to bioactive imidazoles suggest several mechanisms:
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Enzyme Inhibition:
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The imidazole nitrogen may coordinate with metalloenzyme active sites (e.g., cytochrome P450, histone deacetylases).
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Thioether groups could interact with cysteine residues in enzyme pockets, modulating activity.
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DNA Interaction:
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Planar imidazole rings may intercalate between DNA base pairs, disrupting replication in rapidly dividing cells.
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Receptor Modulation:
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The dimethylphenyl group could engage hydrophobic pockets in G-protein-coupled receptors (GPCRs) or nuclear receptors.
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Comparative Analysis with Structural Analogs
| Feature | Target Compound | Benzimidazoles | Thiazoles |
|---|---|---|---|
| Core Structure | Imidazole + sulfanyl-acetamide | Benzene-fused imidazole | Sulfur-containing 5-membered ring |
| Bioactivity | Hypothesized anticancer | Anthelmintic, antiviral | Antimicrobial, anti-inflammatory |
| Metabolic Stability | Moderate (predicted) | High | Variable |
Key Differentiators:
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The dual functionalization (sulfanyl + carbamoyl) enables simultaneous interaction with multiple biological targets.
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Hydroxymethyl group improves water solubility compared to purely aromatic analogs.
Prospective Applications and Research Priorities
Therapeutic Opportunities
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Oncology: As a potential DNA intercalator or kinase inhibitor.
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Infectious Diseases: Targeting microbial thioredoxin reductase via thioether interactions.
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Neurological Disorders: Modulation of neurotransmitter receptors via aromatic stacking.
Industrial and Research Challenges
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Synthetic Optimization: Developing one-pot methodologies to reduce step count.
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ADME Profiling: Systematic studies on absorption, distribution, and metabolic pathways.
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Target Deconvolution: High-throughput screening to identify primary molecular targets.
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